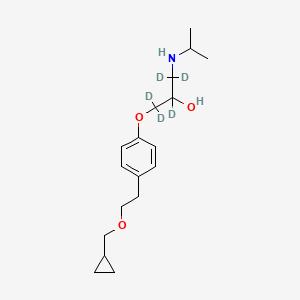

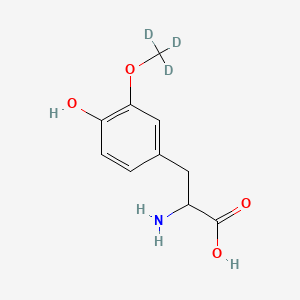

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8” is a chemical compound with the molecular formula C9H8D8N2O3 . It falls under the product categories of Amino Acids & Derivatives, Chiral Reagents, and Isotope Labeled Compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are mentioned in the search results , but specific values are not provided.Scientific Research Applications

Enantiomeric Separation and Toxicity Evaluation

(Chi et al., 2017) studied Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid (TPA) as a critical intermediate in HIV protease inhibitor synthesis. The paper highlights a method for the efficient separation of TPA enantiomers using HPLC. Additionally, the toxicity of the separated pure enantiomers was evaluated, finding that (S)-(-)-TPA is significantly more toxic than its enantiomorphism.

Inhibition of Aldose Reductase

(Ellingboe et al., 1990) presented a study on pyrimidineacetic acids as novel aldose reductase inhibitors. The research involved synthesizing these compounds and testing their in vitro ability to inhibit bovine lens aldose reductase, with some compounds showing potent inhibition.

Synthesis and Reactions

(Kappe & Roschger, 1989) investigated the reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, examining methylation and acylation reactions, among others. This research is important for understanding the chemical properties and potential uses of compounds like (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8.

Antimicrobial Activity

(Shastri & Post, 2019) explored the synthesis of novel dihydropyrimidine-5-carboxylic acids and evaluated their antimicrobial activity. The study showed that these compounds possess significant antibacterial and antifungal activities.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 involves the conversion of starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "D8-L-aspartic acid beta-(1,1-dimethyl-2-hydroxyethyl) ester", "2-methylpropan-1-ol", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "The first step involves the reduction of D8-L-aspartic acid beta-(1,1-dimethyl-2-hydroxyethyl) ester using sodium borohydride and 2-methylpropan-1-ol to obtain the corresponding alcohol.", "The alcohol is then reacted with acetic anhydride and pyridine to form the corresponding acetate ester.", "The ester is then treated with chloroacetyl chloride and triethylamine in the presence of pyridine to form the corresponding chloroacetate ester.", "The chloroacetate ester is then reacted with sodium hydroxide to form the corresponding acid.", "The acid is then converted to the final product, (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8, by treating it with deuterium oxide in the presence of hydrochloric acid and methanol." ] } | |

CAS No. |

1323257-58-4 |

Molecular Formula |

C9H16N2O3 |

Molecular Weight |

208.287 |

IUPAC Name |

2,3,4,4,4-pentadeuterio-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanoic acid |

InChI |

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D |

InChI Key |

AFGBRTKUTJQHIP-CYNCDMODSA-N |

SMILES |

CC(C)C(C(=O)O)N1CCCNC1=O |

Synonyms |

(αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)

![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)

![7-Methoxyoctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B562721.png)

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)

![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)